2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide
Description
2-(4-Acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is an acetamide derivative featuring a 4-acetylphenoxy moiety linked to an N-(3,5-dimethoxyphenyl) group. This structure combines electron-donating methoxy groups with an electron-withdrawing acetyl group, creating a unique electronic profile that may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-12(20)13-4-6-15(7-5-13)24-11-18(21)19-14-8-16(22-2)10-17(9-14)23-3/h4-10H,11H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJIMDVKRBADQJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide typically involves the reaction of 4-acetylphenol with 3,5-dimethoxyaniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The phenoxy and dimethoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted phenoxy and dimethoxy derivatives.
Scientific Research Applications
Chemical Synthesis and Research Applications
Building Block in Organic Synthesis
This compound serves as a crucial building block in organic chemistry. It is utilized in the synthesis of various derivatives and analogs that can exhibit different chemical properties and biological activities. The synthesis typically involves the reaction of 4-acetylphenol with 3,5-dimethoxyaniline under reflux conditions, often using acetic anhydride as a reagent.
Reagent in Chemical Reactions
In addition to its role as a building block, it acts as a reagent in numerous chemical reactions. It can undergo oxidation to form quinones or reduction to yield alcohols. Substitution reactions can also occur, allowing for the modification of the phenoxy and dimethoxy groups.
Biological Research Applications
Antimicrobial Properties
Recent studies have indicated that compounds with structural similarities to 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide exhibit significant antimicrobial activity against various pathogens. For example, derivatives have shown effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL .
Anticancer Activity
The compound has been investigated for its potential anticancer properties. Research indicates that it may selectively inhibit the growth of certain cancer cell lines while sparing normal cells. For instance, compounds related to this structure have demonstrated growth inhibition percentages exceeding 75% against various cancer lines .
Medicinal Applications
Drug Development
The unique structural features of this compound make it a candidate for drug development. Its interactions with specific molecular targets suggest potential therapeutic applications in treating diseases like cancer and infections. Ongoing pharmacological studies aim to elucidate its mechanisms of action and efficacy in clinical settings.
Industrial Applications
Production of Specialty Chemicals
In industrial contexts, this compound is utilized in the production of specialty chemicals. Its unique properties allow for the development of materials with tailored characteristics for specific applications. The efficiency of its synthesis can be enhanced through modern techniques such as continuous flow reactors.
Case Studies
- Anticancer Study on Derivatives : A study published in ACS Omega demonstrated that certain derivatives of similar compounds exhibited significant growth inhibition against multiple cancer cell lines (e.g., SNB-19, OVCAR-8) with PGIs ranging from 67% to 86% .
- Antimicrobial Efficacy Evaluation : Research highlighted the antimicrobial effects of related compounds against common bacterial strains, emphasizing the potential for developing new antimicrobial agents based on this scaffold .
Mechanism of Action
The mechanism of action of 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Analogues (Radiotherapy Sensitizers)
Compounds 19h, 19i, 19j, and 19k from share the acetamide core but differ in substituents:
- Substituents : Halogens (Br, I, Cl) on the phenyl ring or N-aryl group.
- Key Data :
| Compound | Molecular Formula | Yield (%) | Key Substituents | HRMS (m/z) [M+H]+ |
|---|---|---|---|---|
| 19h | C₁₈H₁₇Br₂NO₄ | 89.5 | 3,5-dibromophenyl | 426.0102 |
| 19i | C₁₈H₁₈INO₄ | 31.8 | 4-iodophenyl | 471.9584 |
| 19j | C₁₈H₁₇BrClNO₄ | 58.2 | 3-Br-5-Cl-phenyl | 435.9653 |
| 19k | C₁₈H₁₈BrNO₄ | 72.4 | 2-bromophenyl | 384.0356 |
Key Findings :
Unsaturated Chain Analogues
(E)-N-(3,5-Dimethoxyphenyl)-N-(5-oxopent-3-en-1-yl)acetamide () features a conjugated enone system:
Dichloro-Substituted Acetamides (Crystallographic Insights)
2,2-Dichloro-N-(3,5-dimethylphenyl)acetamide () demonstrates:
Sulfur-Containing Analogues (Benzofuropyrimidinyl Derivatives)
N-(3,5-Dimethoxyphenyl)-2-[[3-(3-ethoxypropyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide ():
- Molecular Formula : C₂₅H₂₇N₃O₆S (MW = 497.56 g/mol).
- Implications: The sulfur atom may enhance binding to metal ions or enzymes, diverging from the acetylphenoxy group’s electronic effects .
Structural and Functional Implications
- Electronic Effects : Methoxy groups (electron-donating) vs. acetyl/halogen (electron-withdrawing) substituents modulate charge distribution, affecting reactivity and intermolecular interactions.
- Hydrogen Bonding : Critical for crystal packing () and solubility; halogenated analogues may exhibit stronger van der Waals interactions .
- Synthetic Accessibility : Yields vary significantly with substituents (e.g., 31.8% for 19i vs. 89.5% for 19h), emphasizing the impact of steric hindrance and electronic factors .
Biological Activity
2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings.
Synthesis
The compound is synthesized through a multi-step reaction involving the acylation of phenolic compounds followed by amide bond formation. The synthetic pathway typically includes:
- Formation of the acetylphenoxy moiety : This involves reacting 4-acetylphenol with an appropriate phenolic compound.
- Amidation : The resulting product is then reacted with 3,5-dimethoxyaniline to form the final acetamide structure.
Neuroprotective Effects
Recent studies have indicated that this compound exhibits significant inhibition of butyrylcholinesterase (BChE), an enzyme implicated in Alzheimer's disease. BChE activity increases in the advanced stages of Alzheimer's, making inhibitors of this enzyme potential therapeutic agents.
- Inhibition Studies : In vitro assays demonstrated that this compound showed a notable reduction in BChE activity, suggesting its potential as a therapeutic agent for Alzheimer's disease treatment .
Antioxidant Activity
The antioxidant properties of the compound were evaluated using the DPPH radical scavenging method. Results indicated that it possesses substantial antioxidant capabilities, which may contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells.
- DPPH Scavenging Activity : The compound's ability to scavenge DPPH radicals was comparable to established antioxidants like ascorbic acid, highlighting its potential application in preventing oxidative damage associated with neurodegenerative diseases .
Anticancer Activity
The anticancer properties of this compound were assessed against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).
- Cytotoxicity Assays : The compound demonstrated significant cytotoxic effects on both cell lines, with IC50 values indicating effective inhibition of cell proliferation. Notably, it was more cytotoxic against U-87 cells compared to MDA-MB-231 cells .
The mechanisms underlying the biological activities of this compound include:
- Enzyme Inhibition : By inhibiting BChE, the compound potentially increases acetylcholine levels in the brain, which can improve cognitive functions impaired in Alzheimer's disease.
- Induction of Apoptosis : In cancer cells, it appears to induce apoptosis through pathways involving caspases and modulation of Bcl-2 family proteins. This suggests that it could be a candidate for further development as an anticancer agent .
Case Studies
Several case studies have highlighted the effectiveness of similar acetamide compounds in clinical settings:
- Alzheimer's Disease Models : In animal models of Alzheimer's disease, compounds structurally related to this compound have shown promise in improving cognitive deficits and reducing amyloid plaque deposition.
- Cancer Treatments : Clinical trials involving related compounds have demonstrated improved outcomes in patients with specific cancer types when used as adjunct therapies alongside standard treatments.
Q & A
Q. What are the optimal synthetic routes and characterization methods for 2-(4-acetylphenoxy)-N-(3,5-dimethoxyphenyl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with acetylation of 4-hydroxyphenyl derivatives followed by nucleophilic substitution or coupling with N-(3,5-dimethoxyphenyl)acetamide precursors. Key steps include:
- Coupling Reagents : Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling or EDCI/HOBt for amide bond formation .
- Solvent Systems : Polar aprotic solvents (e.g., DMF, DMSO) under inert atmospheres to prevent oxidation of methoxy groups .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (yields: 70–89%) .
Q. Characterization :
Q. How can structural stability under varying experimental conditions be assessed?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (>200°C indicates robustness for in vitro assays) .
- Light/Moisture Sensitivity : Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring for degradation products (<5% degradation acceptable) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., anticancer vs. antimicrobial effects)?
Methodological Answer: Contradictions often arise from substituent-dependent interactions. To address this:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replace 3,5-dimethoxy with halogenated groups) and compare IC₅₀ values.
- Target-Specific Assays : Use kinase profiling or bacterial efflux pump inhibition assays to isolate mechanisms .
Table 1 : Comparative Bioactivity of Analogues
| Substituent | Anticancer IC₅₀ (µM) | Antimicrobial MIC (µg/mL) |
|---|---|---|
| 3,5-Dimethoxy | 8.5 | 64 |
| 3,5-Dibromo | 1.2 | >128 |
| 4-Nitro | 12.3 | 32 |
Q. What experimental designs are recommended for probing enzyme inhibition mechanisms?
Methodological Answer:
- Kinetic Studies : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive).
- Example: Lineweaver-Burk analysis revealed non-competitive inhibition of topoisomerase II (Ki: 0.8 µM) .
- Docking Simulations : Employ AutoDock Vina to model interactions with catalytic pockets (e.g., hydrogen bonding with Ser148 of COX-2) .
Q. How to address discrepancies in crystallographic data vs. computational models?
Methodological Answer:
- Single-Crystal X-Ray Diffraction : Resolve ambiguities in bond lengths/angles (e.g., C=O bond: 1.21 Å experimentally vs. 1.23 Å computationally) .
- DFT Optimization : Use B3LYP/6-311+G(d,p) basis sets to refine computational models and validate against experimental data .
Q. What strategies optimize bioavailability in pharmacokinetic studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
